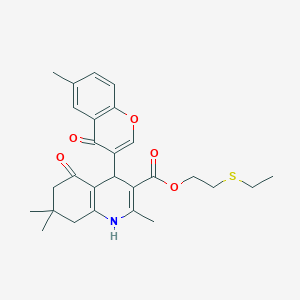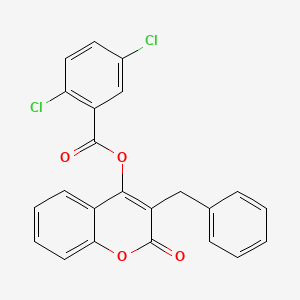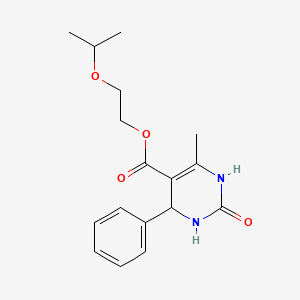![molecular formula C20H16N4OS B5192965 5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole](/img/structure/B5192965.png)
5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrazole ring substituted with a phenyl group and a sulfanyl group attached to a phenoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a phenoxyphenylmethyl halide reacts with a thiol to form the corresponding sulfide. This intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the sulfanyl and phenoxyphenyl groups, resulting in different reactivity and applications.
3-Phenoxybenzyl chloride: Contains the phenoxyphenyl moiety but lacks the tetrazole ring.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of the sulfanyl group.
Uniqueness
5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole is unique due to the combination of the tetrazole ring, phenyl group, and sulfanyl group attached to a phenoxyphenyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
5-[(3-phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-3-9-17(10-4-1)24-20(21-22-23-24)26-15-16-8-7-13-19(14-16)25-18-11-5-2-6-12-18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSRNXFMXQLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1H-indazol-5-amine](/img/structure/B5192886.png)

![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B5192899.png)
![1-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5192906.png)

![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide](/img/structure/B5192933.png)
![1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5192946.png)

![1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione](/img/structure/B5192957.png)

![2-[4-(4-chlorophenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5192972.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5192979.png)

![1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea](/img/structure/B5192981.png)
